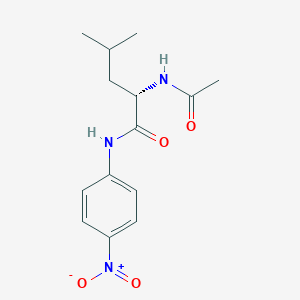

N-Acetyl-L-leucine-p-nitroanilide

説明

N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the molecular formula C14H19N3O4 . It is also known by other names such as Acetyl-L-leucine 4-nitroanilide and (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide . The molecular weight of this compound is 293.32 g/mol .

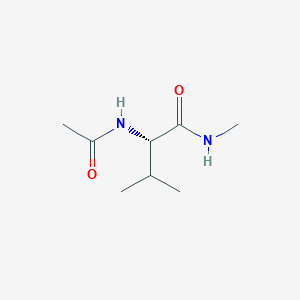

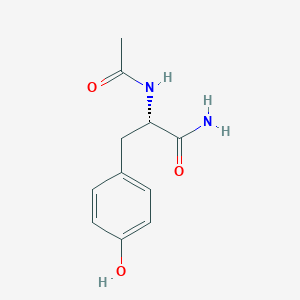

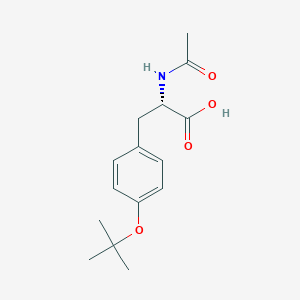

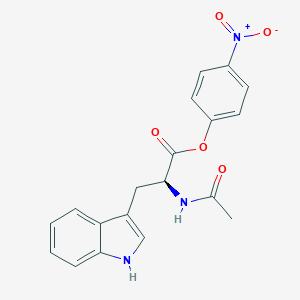

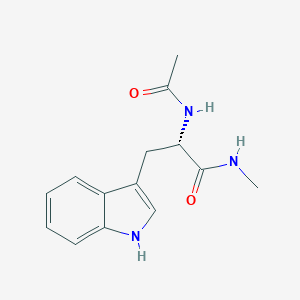

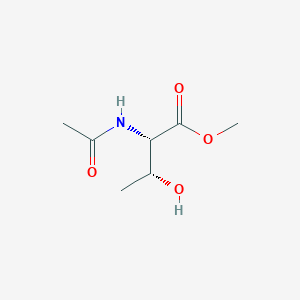

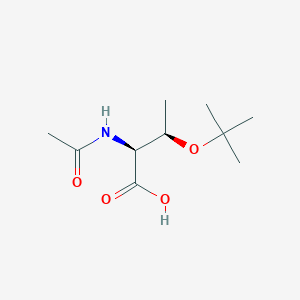

Molecular Structure Analysis

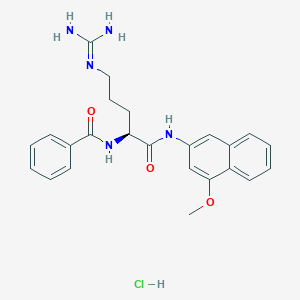

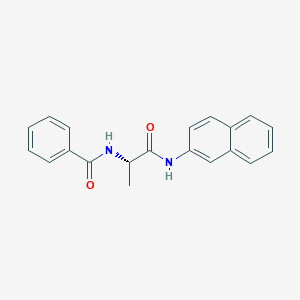

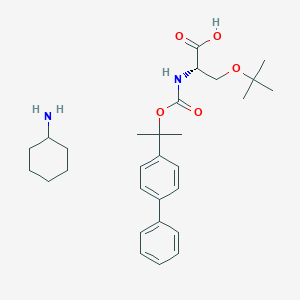

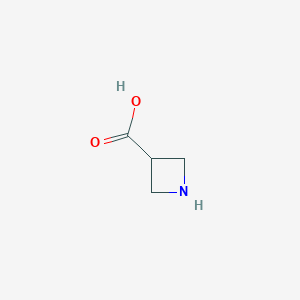

The molecular structure of N-Acetyl-L-leucine-p-nitroanilide includes an acetyl group attached to the L-leucine molecule and a p-nitroanilide group . The InChI string representation of the molecule is InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 .

Physical And Chemical Properties Analysis

N-Acetyl-L-leucine-p-nitroanilide has a molecular weight of 293.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.13755610 g/mol . The topological polar surface area of the compound is 104 Ų .

科学的研究の応用

Treatment of Niemann–Pick Disease Type C

- Scientific Field: Medical Science, specifically Neurology .

- Application Summary: N-Acetyl-L-leucine (NALL) has been evaluated for its safety and efficacy in the treatment of Niemann–Pick disease type C, a rare lysosomal storage disorder .

- Methods of Application: In a double-blind, placebo-controlled, crossover trial, patients aged 4 years or older with genetically confirmed Niemann–Pick disease type C were randomly assigned to receive NALL for 12 weeks, followed by placebo for 12 weeks, or vice versa . NALL or matching placebo was administered orally two to three times per day .

- Results: The treatment with NALL for 12 weeks led to better neurologic status than placebo . The mean change from baseline in the SARA total score was −1.97±2.43 points after 12 weeks of receiving NALL and −0.60±2.39 points after 12 weeks of receiving placebo .

Determination of Intestinal Leucine Aminopeptidase Activity

- Scientific Field: Biochemistry .

- Application Summary: L-Leucine-p-nitroanilide has been used as a substrate for the determination of intestinal leucine aminopeptidase activity .

- Methods of Application: L-Leucine-p-nitroanilide hydrochloride is used as a substrate to measure the activity of leucine aminopeptidase (LAP) for spectrophotometric assays in the intestinal samples .

- Results: The specific results or outcomes of these experiments are not provided in the sources .

Treatment of Traumatic Brain Injury

- Scientific Field: Medical Science, specifically Neurology .

- Application Summary: N-Acetyl-L-leucine (NALL) has been shown to improve functional recovery and attenuate cortical cell death and neuroinflammation after traumatic brain injury in mice .

- Methods of Application: NALL was orally administered to mice after a controlled cortical impact (CCI) induced experimental traumatic brain injury .

- Results: Treatment with NALL significantly improved motor and cognitive outcomes in the injured mice, led to the attenuation of cell death, and reduced the expression of neuroinflammatory markers .

Treatment of Niemann-Pick Disease Type C

- Scientific Field: Medical Science, specifically Neurology .

- Application Summary: N-Acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies, including animal models of Niemann-Pick disease type C, observational clinical case studies, and a multinational, rater-blinded phase IIb clinical trial .

- Methods of Application: In a multinational double-blind randomized placebo-controlled crossover phase III study, patients with a genetically confirmed diagnosis of Niemann-Pick disease type C aged 4 years and older were randomly assigned to receive NALL for 12 weeks, followed by placebo for 12 weeks, or vice versa .

- Results: Pre-clinical as well as observational and phase IIb clinical trials have previously demonstrated that NALL rapidly improved symptoms, functioning, and quality of life for pediatric and adult Niemann-Pick disease type C patients and is safe and well tolerated .

Treatment of Traumatic Brain Injury

- Scientific Field: Medical Science, specifically Neurology .

- Application Summary: N-Acetyl-L-leucine (NALL) has been shown to improve functional recovery and attenuate cortical cell death and neuroinflammation after traumatic brain injury in mice .

- Methods of Application: NALL was orally administered to mice after a controlled cortical impact (CCI) induced experimental traumatic brain injury .

- Results: Treatment with NALL significantly improved motor and cognitive outcomes in the injured mice, led to the attenuation of cell death, and reduced the expression of neuroinflammatory markers after controlled cortical impact (CCI) induced experimental TBI in mice .

Treatment of Niemann-Pick Disease Type C

- Scientific Field: Medical Science, specifically Neurology .

- Application Summary: N-Acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies, including animal models of Niemann-Pick disease type C, observational clinical case studies, and a multinational, rater-blinded phase IIb clinical trial .

- Methods of Application: In a multinational double-blind randomized placebo-controlled crossover phase III study, patients with a genetically confirmed diagnosis of Niemann-Pick disease type C aged 4 years and older were randomly assigned to receive NALL for 12 weeks, followed by placebo for 12 weeks, or vice versa .

- Results: Pre-clinical as well as observational and phase IIb clinical trials have previously demonstrated that NALL rapidly improved symptoms, functioning, and quality of life for pediatric and adult Niemann-Pick disease type C patients and is safe and well tolerated .

特性

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKQHDBYBGOMH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428584 | |

| Record name | N-Acetyl-L-leucine-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-leucine-p-nitroanilide | |

CAS RN |

19746-40-8 | |

| Record name | N-Acetyl-L-leucine-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。